molecular formula C16H17NO3 B13375665 {2-[(Benzylamino)methyl]phenoxy}acetic acid

{2-[(Benzylamino)methyl]phenoxy}acetic acid

Cat. No.: B13375665
M. Wt: 271.31 g/mol
InChI Key: NIZAPZJWKJQNFD-UHFFFAOYSA-N
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Description

{2-[(Benzylamino)methyl]phenoxy}acetic acid is a phenoxy acetic acid derivative featuring a benzylamino methyl substituent on the aromatic ring. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes, receptors, or transporters .

Properties

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

2-[2-[(benzylamino)methyl]phenoxy]acetic acid

InChI

InChI=1S/C16H17NO3/c18-16(19)12-20-15-9-5-4-8-14(15)11-17-10-13-6-2-1-3-7-13/h1-9,17H,10-12H2,(H,18,19)

InChI Key

NIZAPZJWKJQNFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC=CC=C2OCC(=O)O

Origin of Product

United States

Preparation Methods

Example Synthesis Pathway

A hypothetical synthesis pathway could involve the following steps:

  • Synthesis of Phenoxyacetic Acid Derivative :

    • React a phenol derivative with chloroacetic acid in the presence of a base (e.g., sodium hydroxide) to form the phenoxyacetic acid derivative.
    • This step is similar to methods used for synthesizing phenoxyacetic acid derivatives, such as those described for 2-methylphenoxyacetic acid.
  • Introduction of the Amino Group :

    • Modify the phenoxyacetic acid derivative to introduce a reactive site for the benzylamino group. This might involve converting a hydroxyl group to a suitable leaving group.
    • React the modified derivative with benzylamine under conditions that facilitate nucleophilic substitution or reductive amination.

Relevant Chemical Reactions

Phenoxyacetic Acid Synthesis

The synthesis of phenoxyacetic acid derivatives typically involves the reaction of a phenol with chloroacetic acid. This process can be facilitated by using a base like sodium hydroxide to promote the nucleophilic substitution reaction.

Compound Reaction Conditions Yield
2-Methylphenoxyacetic Acid Phenol + Chloroacetic Acid, NaOH Variable

Amination Reactions

The introduction of the benzylamino group can be achieved through various amination reactions. Reductive amination is a common method where an aldehyde or ketone is reduced in the presence of an amine to form an amine product.

Reaction Type Conditions Yield
Reductive Amination Aldehyde/Ketone + Amine, Reducing Agent High

Challenges and Considerations

  • Selectivity : Ensuring the selective introduction of the benzylamino group at the desired position can be challenging.
  • Stability : The compound's stability under various conditions (e.g., pH, temperature) must be considered.
  • Purification : Given the complexity of the molecule, purification methods such as chromatography may be necessary.

Chemical Reactions Analysis

Types of Reactions

{2-[(Benzylamino)methyl]phenoxy}acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The benzylamino group can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzylamino derivatives.

Scientific Research Applications

{2-[(Benzylamino)methyl]phenoxy}acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {2-[(Benzylamino)methyl]phenoxy}acetic acid involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The phenoxyacetic acid moiety can participate in various chemical reactions, modulating the compound’s overall effect.

Comparison with Similar Compounds

Structural Analogues with Phenoxy Acetic Acid Backbone

Compound Name Key Substituents Molecular Weight (g/mol) Functional Groups Evidence Source
{2-[(Benzylamino)methyl]phenoxy}acetic acid Benzylamino methyl, phenoxy, acetic acid ~287.3 (calculated) Amine, ether, carboxylic acid N/A
(Benzoylamino)(phenyl)acetic acid Benzoylamino, phenyl 255.27 Amide, carboxylic acid
2-[Benzyl(phenyl)amino]acetic acid Benzyl(phenyl)amino 241.29 Tertiary amine, carboxylic acid
2-Benzamido-2-phenylacetic acid Benzamido, phenyl 255.27 Amide, carboxylic acid
490-M01 (metabolite) Methoxyimino, phenoxy methyl ~291.3 Methoxyimino, ether, carboxylic acid

Key Observations :

  • Functional Groups: The target compound’s benzylamino group distinguishes it from amide-containing analogues (e.g., 2-Benzamido-2-phenylacetic acid), which may exhibit reduced basicity and altered metabolic stability .

Pharmacological Activity Comparisons

  • Enzyme Inhibition: Compounds such as 2-{[2-(2-oxo-1-azacycloalkyl)acetamido]phenoxy}acetic acids act as aminopeptidase M inhibitors, indicating phenoxy acetic acid derivatives can target metalloproteases. The benzylamino group in the target compound may enhance chelation or substrate recognition .

Physicochemical Properties

Property Target Compound 2-[Benzyl(phenyl)amino]acetic acid 490-M01
Solubility (aq.) Moderate (ionizable COOH) Low (tertiary amine, hydrophobic aryl) Low (methoxyimino group)
pKa (COOH) ~2.5–3.5 ~2.5–3.5 ~2.5–3.5
LogP ~2.8 (estimated) 2.1 ~3.1

Key Observations :

  • The benzylamino group increases basicity (pKa ~9–10 for the amine), enabling pH-dependent solubility and salt formation, unlike amide-containing analogues .
  • Higher LogP compared to 2-[benzyl(phenyl)amino]acetic acid suggests greater lipophilicity, which may enhance tissue penetration .

Metabolic and Toxicological Profiles

  • This contrasts with methoxyimino-containing compounds (e.g., 490-M01), which undergo hydrolysis to hydroxylamine intermediates .
  • Toxicity : Benzylamine metabolites (e.g., benzaldehyde) may exhibit cytotoxicity, whereas amide derivatives (e.g., 2-Benzamido-2-phenylacetic acid) are more metabolically stable .

Biological Activity

{2-[(Benzylamino)methyl]phenoxy}acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data from case studies and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₄N O₃
  • Molecular Weight : 254.27 g/mol
  • IUPAC Name : 2-(2-(benzylamino)methyl)phenoxy)acetic acid

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory processes and cell proliferation.

  • COX-2 Inhibition : Studies have shown that compounds similar to this compound exhibit significant inhibition of Cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. In vitro studies indicated that related compounds achieved IC50 values ranging from 0.06 to 0.97 µM, demonstrating potent anti-inflammatory properties without causing gastric ulcers .
  • Anticancer Activity : The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. For example, derivatives containing similar phenoxyacetic acid structures have shown promising results against human glioblastoma and melanoma cell lines, with IC50 values indicating effective growth inhibition .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity Type Target/Cell Line IC50 Value (µM) Reference
COX-2 InhibitionCOX-20.06 - 0.97
CytotoxicityU251 (Glioblastoma)<10
CytotoxicityWM793 (Melanoma)<10
Antibacterial ActivityVarious Gram-positive/negative bacteriaMIC ranging from 46.9 - 93.7 µg/mL

Case Studies

Recent case studies highlight the implications of exposure to related compounds in agricultural settings:

  • Case Study on Herbicide Exposure : A farmer in Sri Lanka developed liver damage after prolonged exposure to a chlorophenoxy herbicide, which shares structural similarities with this compound. The patient exhibited mixed hepatocellular and cholestatic liver damage, emphasizing the potential toxicological effects associated with phenoxyacetic compounds .

Research Findings

Recent research has focused on the synthesis and evaluation of analogs of this compound. These studies have revealed:

  • Anti-inflammatory Effects : Compounds derived from this scaffold showed significant reductions in inflammatory markers such as TNF-α and PGE-2, indicating their potential utility in treating inflammatory conditions .
  • Safety Profiles : Toxicological assessments demonstrated that these compounds possess favorable safety profiles, with no significant adverse effects on liver enzymes or kidney function observed in animal models .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for {2-[(Benzylamino)methyl]phenoxy}acetic acid, and how do reaction conditions influence yield?

  • The compound is synthesized via condensation of benzylamine derivatives with phenoxyacetic acid precursors. For example, analogous methods involve HCl-catalyzed reactions between benzylamine and phenylacetic acid derivatives under reflux in ethanol . Yield optimization requires precise control of stoichiometry (e.g., 1:1 molar ratio of benzylamine to phenoxyacetic acid), temperature (70–80°C), and reaction time (6–8 hours). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product .

Q. How is the molecular structure of this compound validated experimentally?

  • Spectroscopic techniques :

  • IR spectroscopy confirms functional groups (e.g., N–H stretch at ~3300 cm⁻¹, C=O stretch at ~1700 cm⁻¹) .
  • NMR spectroscopy (¹H and ¹³C) identifies proton environments (e.g., benzyl CH₂ at δ 3.8–4.2 ppm, aromatic protons at δ 6.8–7.5 ppm) and carbon backbone .
    • Elemental analysis validates empirical formula (e.g., C₁₆H₁₆N₂O₃) with <0.3% deviation .

Advanced Research Questions

Q. What computational methods are used to predict the reactivity of this compound in biological systems?

  • Density Functional Theory (DFT) : Calculates electron distribution in the benzylamino and phenoxy moieties to predict nucleophilic/electrophilic sites. For example, the acetic acid group exhibits high electron density, favoring hydrogen bonding with enzymes .
  • Molecular docking : Simulates interactions with biological targets (e.g., cyclooxygenase-2 for anti-inflammatory studies). The compound’s flexible benzylamino group allows conformational adaptability in binding pockets .

Q. How can contradictory data on biological activity (e.g., anti-inflammatory vs. inactivity) be resolved?

  • Dose-response studies : Test activity across concentrations (e.g., 1–100 µM) to identify threshold effects.
  • Metabolite profiling : Use LC-MS to detect degradation products or active metabolites in vitro .
  • Receptor specificity assays : Compare binding affinity to related receptors (e.g., COX-1 vs. COX-2) using radioligand displacement .

Q. What strategies improve the stability of this compound in aqueous solutions?

  • pH optimization : Stability is maximized at pH 6.5–7.5, where the carboxylic acid group is partially ionized, reducing hydrolysis .
  • Lyophilization : Freeze-drying the compound with cryoprotectants (e.g., trehalose) enhances shelf life .
  • Coordination complexes : Formulating with metal ions (e.g., Zn²⁺) can stabilize the benzylamino moiety via chelation .

Methodological Notes

  • Spectral contradictions : Discrepancies in NMR shifts may arise from solvent polarity (CDCl₃ vs. DMSO-d₆). Always report solvent conditions .
  • Biological assay design : Include positive controls (e.g., aspirin for anti-inflammatory assays) and validate cell line viability (MTT assay) to exclude cytotoxicity artifacts .

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